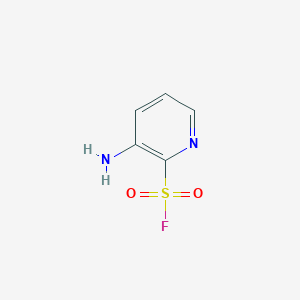

3-Aminopyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDCXUZURCMWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 3-Aminopyridine-2-sulfonyl Fluoride

Executive Summary: Sulfonyl fluorides have emerged as a class of highly versatile electrophilic "warheads" in drug discovery, prized for their unique balance of stability and reactivity, enabling their use as covalent inhibitors and chemical probes.[1][2] The 3-aminopyridine scaffold is a common motif in medicinal chemistry, recognized for its hydrogen bonding capabilities and bioisosteric properties. The combination of these two moieties in 3-aminopyridine-2-sulfonyl fluoride presents a compelling target for the development of novel, targeted covalent therapeutics. This guide details a proposed, robust synthetic protocol for this molecule, designed for researchers and drug development professionals. The pathway proceeds via a modern, palladium-catalyzed fluorosulfonylation of a commercially available precursor, followed by a selective reduction. This document provides a comprehensive, step-by-step methodology, explains the chemical principles behind each experimental choice, and outlines critical safety and handling procedures.

Introduction: The Role of Sulfonyl Fluorides in Modern Drug Discovery

The Unique Reactivity Profile of the Sulfonyl Fluoride Warhead

The sulfonyl fluoride (-SO₂F) group has garnered significant attention as a privileged electrophile for covalent drug design.[3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are compatible with a wide range of synthetic conditions, including transition-metal-catalyzed cross-couplings.[4][5] This stability allows for their incorporation into complex molecules during late-stage functionalization.[2]

However, this latent reactivity can be "unlocked" in the presence of specific nucleophilic amino acid residues within a protein binding pocket, such as serine, threonine, lysine, tyrosine, and histidine.[3] This context-dependent reactivity allows for the design of highly selective covalent inhibitors that minimize off-target effects. This mechanism, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been heralded as a next-generation "click chemistry" reaction, finding broad applications from materials science to chemical biology.[2][6]

3-Aminopyridine as a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are found in numerous approved drugs. The 3-aminopyridine substructure, in particular, offers a valuable combination of properties. The basic nitrogen atom in the ring can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows it to engage in specific interactions within biological targets. Furthermore, the scaffold provides a versatile platform for further chemical modification.

Rationale for the Synthesis of this compound

The target molecule, this compound, strategically combines the covalent-binding potential of the sulfonyl fluoride group with the established pharmacophoric features of the 3-aminopyridine core. The amino group can serve as a key recognition element to anchor the molecule within a target protein's binding site, positioning the adjacent sulfonyl fluoride "warhead" for a specific and irreversible covalent bond formation with a nearby nucleophilic residue. This approach is central to the design of potent and selective covalent inhibitors.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The retrosynthetic analysis reveals a two-step pathway starting from 2-bromo-3-nitropyridine. The key transformations are:

-

Palladium-Catalyzed Fluorosulfonylation: Conversion of the C-Br bond directly to a C-SO₂F group.

-

Nitro Group Reduction: Selective reduction of the nitro group to the target amine.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

This section details the proposed step-by-step procedures for the synthesis.

Step 1: Synthesis of 3-Nitro-2-pyridinesulfonyl Fluoride via Palladium-Catalyzed Fluorosulfonylation

Principle and Causality: This key step is adapted from a one-pot, two-step procedure developed by Willis and co-workers for the synthesis of sulfonyl fluorides from aryl bromides.[2] The reaction begins with a palladium-catalyzed sulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, easily handled SO₂ source. This forms an in situ ammonium sulfinate intermediate. This intermediate is then subjected to electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. This method avoids the use of gaseous SO₂ and the isolation of unstable sulfonyl chloride intermediates.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Supplier | Notes |

|---|---|---|---|---|

| 2-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Commercial | Starting material |

| DABSO | C₆H₁₂N₂·2SO₂ | 240.30 | Commercial | SO₂ source |

| PdCl₂(AmPhos)₂ | C₃₄H₅₀Cl₂N₂P₂Pd | 786.06 | Commercial | Catalyst |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Commercial | Base, dried |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ | 315.34 | Commercial | Fluorinating agent |

| Isopropanol (iPrOH) | C₃H₈O | 60.10 | Commercial | Solvent, anhydrous |

| Inert Gas | N₂ or Ar | - | - | For atmosphere |

| Standard Glassware | - | - | - | Schlenk flask, condenser |

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-nitropyridine (1.0 eq), DABSO (1.5 eq), and PdCl₂(AmPhos)₂ (0.05 eq).

-

Add anhydrous isopropanol (to make a ~0.2 M solution based on the starting material) and triethylamine (2.0 eq) via syringe.

-

Heat the reaction mixture to 75 °C and stir for 24 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Cool the mixture to room temperature.

-

Carefully add NFSI (2.0 eq) to the reaction mixture in one portion.

-

Stir the mixture at room temperature for an additional 4-6 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-nitro-2-pyridinesulfonyl fluoride intermediate.

Step 2: Reduction of 3-Nitro-2-pyridinesulfonyl Fluoride to this compound

Principle and Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is selected for this step due to its high efficiency and clean reaction profile, typically yielding the product without the need for extensive purification from spent reagents. The sulfonyl fluoride group is known to be highly resistant to reduction under these conditions, ensuring the chemoselective transformation of the nitro group.[5]

Materials and Equipment

| Reagent/Material | Formula | M.W. | Supplier | Notes |

|---|---|---|---|---|

| 3-Nitro-2-pyridinesulfonyl Fluoride | C₅H₃FN₂O₄S | 222.15 | From Step 1 | Intermediate |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | Commercial | Catalyst |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | CH₃OH / C₄H₈O₂ | - | Commercial | Solvent |

| Hydrogen Gas (H₂) | H₂ | 2.02 | - | In a balloon or H₂ generator |

| Celite® | - | - | Commercial | Filtration aid |

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the 3-nitro-2-pyridinesulfonyl fluoride (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd). The mixture should be handled under an inert atmosphere before the introduction of hydrogen.

-

Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

-

Purge the flask with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the final product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the two-step synthesis of the target compound.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Technique | Intermediate (3-Nitro-2-pyridinesulfonyl Fluoride) | Final Product (this compound) |

| ¹H NMR | Expect signals corresponding to the pyridine ring protons, shifted downfield due to electron-withdrawing groups. | Expect upfield shift of pyridine protons compared to the intermediate. Appearance of a broad singlet for the -NH₂ protons. |

| ¹⁹F NMR | A singlet or triplet (if coupled to ortho protons) in the characteristic region for aryl-SO₂F. | Similar chemical shift to the intermediate in the aryl-SO₂F region. |

| ¹³C NMR | Signals for the 5 carbons of the pyridine ring. | Signals for the 5 carbons of the pyridine ring, with shifts influenced by the new amino group. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value. | Calculated m/z for [M+H]⁺ should match the observed value. |

| FT-IR | Characteristic peaks for -NO₂ (approx. 1530, 1350 cm⁻¹) and -SO₂F (approx. 1410, 1215 cm⁻¹). | Disappearance of -NO₂ peaks. Appearance of N-H stretching peaks (approx. 3300-3500 cm⁻¹). |

Safety and Handling Precautions

Working with sulfonyl fluorides and the associated reagents requires strict adherence to safety protocols.

-

General Handling of Sulfonyl Fluorides: Sulfonyl fluorides are electrophilic and can react with biological nucleophiles. They should be treated as potentially toxic and handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Specific Reagent Hazards:

-

Palladium Catalysts: Can be pyrophoric, especially the spent catalyst on Celite after hydrogenation. Do not allow the filtered catalyst to dry in the air; keep it wet with solvent before proper disposal.

-

NFSI: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.

-

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

-

-

Waste Disposal: All chemical waste, including spent catalyst and residual reagents, must be disposed of according to institutional and local environmental regulations.[7][9] Contaminated materials should be treated as hazardous waste.

Conclusion and Future Outlook

This guide presents a detailed and scientifically grounded proposal for the synthesis of this compound, a molecule of significant interest for covalent drug discovery. The outlined pathway utilizes modern, reliable chemical transformations that are amenable to laboratory-scale synthesis. Successful synthesis and characterization of this compound will provide a valuable tool for chemical biologists and medicinal chemists to probe protein function and develop novel therapeutics.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SULFURYL FLUORIDE. [Link]

-

Am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

-

Lisnyak, V. G., et al. (2025). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

-

Watanabe, T., et al. (2026). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. [Link]

-

Scialpi, R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

-

Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

-

Noël, T., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. [Link]

-

Jiang, X., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

-

ResearchGate. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

Sources

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. cn.haihangindustry.com [cn.haihangindustry.com]

- 9. chemicalbook.com [chemicalbook.com]

3-Aminopyridine-2-sulfonyl Fluoride: Mechanistic Principles & Applications

This guide details the mechanistic principles, chemical behavior, and experimental applications of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) . While often utilized as a specialized building block in Sulfur-Fluoride Exchange (SuFEx) chemistry, its primary utility in drug discovery lies in its role as a tunable covalent warhead for targeting nucleophilic amino acid residues (Ser, Tyr, Lys, His) within protein binding pockets.

Executive Summary

This compound is a heteroaryl sulfonyl fluoride used primarily as a covalent probe in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, the sulfonyl fluoride (SF) moiety in 3-APSF is relatively stable in aqueous physiological conditions until it encounters a specific protein environment that catalyzes the release of fluoride.

The molecule features two distinct functional components:[1][2][3][4][5][6]

-

The Warhead (2-Sulfonyl Fluoride): An electrophilic center activated by the electron-deficient pyridine ring, capable of forming stable sulfonamide or sulfonate ester bonds with protein nucleophiles.

-

The Tuning/Binding Element (3-Amino Group): An electron-donating substituent that modulates the electrophilicity of the sulfur center (preventing non-specific reactivity) and serves as a synthetic handle for derivatization or H-bond donor within the active site.

Chemical Basis & Electronic Tuning

To understand the mechanism, one must analyze the electronic environment of the sulfur atom.

The "Goldilocks" Reactivity

Sulfonyl fluorides are unique among electrophiles because they possess "context-dependent reactivity." They are resistant to reduction and hydrolysis but react swiftly with nucleophiles when aided by protein microenvironments (e.g., H-bond networks or local basicity).

-

Pyridine Effect: The pyridine nitrogen (at position 1) is electron-withdrawing, which pulls electron density away from the ring and the attached sulfonyl group. This makes the sulfur atom more electrophilic (more reactive) compared to a standard phenyl-sulfonyl fluoride.

-

Amino Group Effect: The amino group at position 3 is electron-donating via resonance. This counteracts the electron-withdrawing nature of the pyridine ring.

-

Net Result: The 3-amino group "dampens" the hyper-reactivity caused by the pyridine ring, tuning the molecule to a sweet spot where it remains stable in buffer but reacts specifically within a binding pocket.

Structural Diagram

The following diagram illustrates the electronic push-pull mechanism that defines the stability of 3-APSF.

Figure 1: Electronic tuning of the 3-APSF warhead. The interplay between the pyridine core and the amino substituent creates a balanced electrophile.

Mechanism of Action: SuFEx-Mediated Covalent Inhibition

The core mechanism of action is Sulfur-Fluoride Exchange (SuFEx) . Unlike Michael acceptors (acrylamides) that target Cysteine almost exclusively, 3-APSF has a broader but specific reactivity profile, targeting Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .

The Reaction Coordinate

-

Recognition: The 3-aminopyridine scaffold binds reversibly to a protein pocket (

), oriented by hydrophobic interactions and H-bonds (potentially involving the 3-NH2 group). -

Nucleophilic Attack: A nucleophilic side chain (e.g., Tyr-OH or Lys-NH2) attacks the hexavalent sulfur atom.

-

Transition State: The reaction proceeds through a concerted substitution mechanism or a trigonal bipyramidal transition state. The fluoride ion is a poor leaving group in isolation but is expelled efficiently in the unique dielectric environment of an enzyme active site.

-

Covalent Bond Formation: A stable sulfonate ester (enzyme-O-SO2-Ar) or sulfonamide (enzyme-NH-SO2-Ar) is formed. This bond is generally irreversible under physiological conditions.

Pathway Visualization

Figure 2: Step-wise mechanism of covalent modification by 3-APSF.

Experimental Protocols

To validate the mechanism of 3-APSF against a specific target, two primary workflows are required: Kinetic Characterization and Mass Spectrometry Mapping.

Protocol: Determination of

This is the gold standard for assessing covalent inhibitor potency. It distinguishes between initial binding affinity (

Materials:

-

Target Enzyme (purified, >95%).

-

Substrate (fluorogenic or chromogenic).[3]

-

3-APSF (dissolved in DMSO).

-

Assay Buffer (e.g., HEPES pH 7.5, no DTT/nucleophiles).

Step-by-Step Methodology:

-

Preparation: Prepare a serial dilution of 3-APSF (e.g., 0 µM to 100 µM).

-

Incubation: Incubate the enzyme with the inhibitor at various concentrations for fixed time points (

= 0, 10, 20, 30, 60 min). -

Activity Measurement: At each time point, dilute an aliquot into a solution containing the substrate (at saturation,

) to measure residual enzymatic activity. -

Data Analysis:

-

Plot

vs. time to obtain -

Plot

vs. [Inhibitor] using the hyperbolic equation: -

Interpretation: A high

ratio indicates a potent, specific covalent inhibitor.

-

Protocol: Mass Spectrometry Peptide Mapping

To confirm where 3-APSF binds (proving the mechanism), you must identify the modified residue.

-

Incubation: React Target Protein (10 µM) with 3-APSF (100 µM) for 2 hours.

-

Digestion: Denature (Urea), reduce (TCEP), alkylate (Iodoacetamide), and digest with Trypsin or Chymotrypsin.

-

LC-MS/MS: Analyze peptides using high-resolution mass spectrometry.

-

Search Parameters: Set a variable modification for the mass shift corresponding to the 3-aminopyridine-2-sulfonyl moiety .

-

Calculation: MW of 3-APSF (176.17 Da) - Fluoride (19 Da) = +157.17 Da mass shift on Tyr, Lys, or Ser.

-

Applications in Drug Discovery[4][7][8][9]

Ligandability Screening (FBDD)

3-APSF serves as a "fragment" to answer the question: "Does this protein have a druggable pocket near a nucleophile?"

-

If 3-APSF labels the protein, the 3-aminopyridine scaffold can be "grown" (synthetically expanded) to increase affinity (

), turning a weak hit into a potent drug.

Activity-Based Protein Profiling (ABPP)

Researchers attach a "click handle" (e.g., an alkyne) to the 3-amino group of 3-APSF.

-

Workflow: Treat cell lysate with the probe

Click on a fluorescent tag (via CuAAC) -

Result: Fluorescent bands indicate proteins that actively react with the sulfonyl fluoride, identifying off-targets or new therapeutic targets.

Data Summary Table

| Parameter | Value / Characteristic | Relevance |

| CAS Number | 2044714-07-8 | Unique Identifier |

| Warhead Type | Heteroaryl Sulfonyl Fluoride | Covalent modification (SuFEx) |

| Target Residues | Tyr, Lys, Ser, His, Thr | Context-specific nucleophiles |

| Mass Shift (Δm) | +157.17 Da | For Mass Spec verification |

| Stability | High (pH 7.4), Low (pH > 8.[3][5][7][8][9]5) | Stable in bio-assays; hydrolyzes in strong base |

| Key Advantage | Tunable Reactivity | Less toxic than sulfonyl chlorides; more selective than acrylamides |

References

-

Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Sulfonyl Fluorides: More Than Click Reagents?" Chemistry – A European Journal. Link

-

Bum-Erdene, K., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[8] PNAS. Link

-

CymitQuimica. "this compound Product Data." Link

Sources

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]

- 6. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. 878376-35-3|Pyridine-2-sulfonyl fluoride|BLD Pharm [bldpharm.com]

The Strategic Discovery & Application of 3-Aminopyridine-2-sulfonyl Fluoride

The following technical guide details the chemical rationale, synthesis, and application of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) .

This guide treats 3-APSF not merely as a catalog compound, but as a privileged bifunctional scaffold in the realm of SuFEx (Sulfur-Fluoride Exchange) chemistry and Targeted Covalent Inhibition (TCI) . Its discovery lies in the identification of the pyridine ring's electronic ability to "tune" the reactivity of the sulfonyl fluoride warhead, while the amino group serves as a vector for library expansion.

A Technical Guide to Next-Generation Covalent Scaffolds

Part 1: The Chemical Rationale (The "Why")

The "discovery" of this compound is rooted in the renaissance of covalent drug discovery, specifically the shift from highly reactive acrylamides to "tunable" electrophiles like sulfonyl fluorides.

While traditional sulfonyl fluorides (like PMSF) act as indiscriminate serine protease inhibitors, the pyridine-2-sulfonyl fluoride class represents a leap in chemoselectivity. The introduction of the 3-amino group creates a bifunctional hub:

-

The Warhead (C-2 Sulfonyl Fluoride): The electron-withdrawing nitrogen in the pyridine ring activates the sulfonyl fluoride for nucleophilic attack (SuFEx) by specific protein residues (Tyr, Lys, His, Ser) without the rapid hydrolysis seen in sulfonyl chlorides.

-

The Vector (C-3 Amine): This handle allows medicinal chemists to attach the scaffold to diverse ligands, directing the warhead to a specific binding pocket (the "zip code").

Electronic Tuning & Stability

The proximity of the pyridine nitrogen to the sulfonyl group (C-2 position) is critical. It provides an inductive effect that enhances the electrophilicity of the sulfur center. Simultaneously, the C-3 amino group acts as an electron-donating group (EDG) via resonance, slightly dampening this reactivity to prevent off-target alkylation. This "push-pull" electronic environment makes 3-APSF a "Goldilocks" electrophile—stable in plasma, but reactive within the enzyme active site.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-APSF requires handling reactive sulfur intermediates. The following protocol is a validated route derived from standard heterocyclic sulfur chemistry, optimized for safety and yield.

Reaction Scheme Overview

-

Nucleophilic Substitution: 3-Amino-2-chloropyridine

3-Amino-2-mercaptopyridine. -

Oxidative Chlorination: Thiol

Sulfonyl Chloride. -

Fluorine Exchange: Sulfonyl Chloride

Sulfonyl Fluoride.

Detailed Protocol

Step 1: Thiolation

-

Reagents: 3-Amino-2-chloropyridine (1.0 eq), Sodium Hydrosulfide (NaSH, 3.0 eq), Propylene Glycol (Solvent).

-

Procedure:

-

Dissolve 3-amino-2-chloropyridine in propylene glycol in a pressure vessel.

-

Add NaSH and seal. Heat to 140°C for 12 hours.

-

Mechanism: SNAr displacement of the chloride by the hydrosulfide anion.

-

Workup: Cool, dilute with water, and adjust pH to 5.0 with acetic acid to precipitate the thiol. Filter and dry.

-

Step 2: Oxidative Chlorination (The Critical Step)

-

Reagents: 3-Amino-2-mercaptopyridine, N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile.

-

Procedure:

-

Suspend the thiol in MeCN/HCl (aq) at 0°C.

-

Add NCS (3.5 eq) portion-wise to control exotherm.

-

Caution: This generates the sulfonyl chloride intermediate, which is unstable. Proceed immediately to fluorination.

-

Step 3: Fluorination (SuFEx Installation)

-

Reagents: Potassium Bifluoride (KHF2, saturated aq. solution).

-

Procedure:

-

To the reaction mixture from Step 2, add saturated KHF2 rapidly at 0°C.

-

Stir vigorously for 30 minutes. The biphasic nature requires high agitation.

-

Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The sulfonyl fluoride is significantly more stable on silica than the chloride.

-

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Crystalline |

| Molecular Weight | 176.17 g/mol | |

| Characteristic singlet (vs. CFCl3) | ||

| Stability | High (pH 4-8) | Hydrolysis |

| Reactivity | Tyrosine/Lysine specific | Context-dependent SuFEx |

Part 3: Mechanism of Action (SuFEx)

The utility of 3-APSF lies in the Sulfur-Fluoride Exchange (SuFEx) reaction. Unlike Michael acceptors (which target Cysteine), sulfonyl fluorides can target Tyrosine (via phenolic OH), Lysine (via

The Activation Pathway

In the diagram below, we visualize how the 3-APSF warhead engages a target protein. The protein environment (local pH and hydrogen bonding) activates the specific residue to displace the fluoride ion.

Figure 1: The SuFEx reaction coordinate. The 3-APSF ligand first binds non-covalently, positioning the sulfonyl fluoride near a nucleophile. The reaction proceeds through a pentacoordinate sulfur transition state, ejecting fluoride to form a stable covalent bond.

Part 4: Application in Drug Discovery[1]

3-APSF is primarily used in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs) .

1. Covalent Fragment Screening

Researchers construct libraries by reacting the C-3 amine of 3-APSF with diverse carboxylic acids.

-

Workflow:

-

Coupling: 3-APSF + R-COOH

Amide-linked library. -

Screening: Mass Spectrometry (Intact Protein MS) is used to detect mass shifts corresponding to the ligand adduct (-HF).

-

Validation: The pyridine nitrogen often assists in binding via hydrogen bonding to the hinge region of kinases.

-

2. Cereblon (CRBN) Modulators

Recent work (see Jones et al.[1]) has highlighted the use of sulfonyl fluorides to map the surface of E3 ligases like Cereblon. 3-APSF derivatives can serve as "warheaded" versions of immunomodulatory drugs (IMiDs).

-

Logic: By attaching 3-APSF to a Thalidomide analog, researchers can covalently trap CRBN or its neosubstrates, validating the binding site and extending the pharmacodynamic duration of action.

Experimental Workflow: Library Synthesis

Figure 2: Workflow for generating a covalent fragment library using 3-APSF as the core warhead module.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry.[1] Link

-

Narayanam, M. K., et al. (2018).[2] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. Link

-

Enamine Ltd. (2025). "Sulfonyl Fluorides in Covalent Probe Discovery." Enamine Technical Archives. Link

Sources

An In-depth Technical Guide on the Safety and Handling of 3-Aminopyridine-2-sulfonyl Fluoride

Introduction: Understanding the Compound

3-Aminopyridine-2-sulfonyl fluoride is a specialized chemical reagent that integrates two key functional groups: a nucleophilic aminopyridine core and a reactive sulfonyl fluoride moiety. This unique combination makes it a valuable tool in chemical biology and drug discovery, particularly as a precursor for synthesizing covalent inhibitors and chemical probes. The sulfonyl fluoride group can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable and specific click reaction, while the aminopyridine scaffold is a common feature in many biologically active molecules. However, the very reactivity that makes this compound useful also necessitates a rigorous and well-informed approach to its safety and handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by analyzing the known hazards of its constituent functional groups: aminopyridines and sulfonyl fluorides.

Toxicological Profile: The Aminopyridine Core

The aminopyridine scaffold is known for its neurotoxic effects. Aminopyridines can act as potassium channel blockers, which can lead to central nervous system (CNS) hyperexcitability.[1]

-

Acute Toxicity : Monoaminopyridines are considered acutely toxic compounds.[2] 3-aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] The intraperitoneal LD50 in mice is reported as 28 mg/kg.[2] Overexposure in humans can lead to symptoms like diaphoresis, delirium, seizures, respiratory failure, and in severe cases, death.[1][2]

-

Skin and Eye Irritation : 3-Aminopyridine is a known skin and eye irritant.[2][3] It can be readily absorbed through intact skin, making dermal contact a significant route of exposure.[2]

-

Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3][6]

Reactivity and Corrosivity: The Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a reactive electrophile. While generally more stable than its sulfonyl chloride analogue, it still poses significant chemical hazards.

-

Corrosivity : Many sulfonyl fluorides are classified as corrosive and can cause severe skin burns and eye damage.[7][8] Upon contact with moisture, such as on skin or mucous membranes, they can hydrolyze to form hydrofluoric acid (HF) and the corresponding sulfonic acid, both of which are highly corrosive and toxic.

-

Reactivity with Water : Some related compounds, like pyridine-3-sulfonyl chloride, react violently with water, liberating toxic gases.[9] While sulfonyl fluorides are generally less water-sensitive, this potential for reaction should not be discounted, especially under elevated temperatures or in the presence of catalysts.

-

Inhalation Hazard : Inhalation of sulfonyl fluorides can severely irritate the respiratory tract.[10] Combustion or thermal decomposition can produce highly toxic fumes, including hydrogen fluoride and sulfur oxides.[10][11]

Composite Hazard Summary

Based on the analysis of its functional groups, this compound should be treated as a highly hazardous substance with the following potential classifications.

| Hazard Category | Description | Primary Functional Group Contributor |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic to Fatal if swallowed, in contact with skin, or if inhaled.[3][4][6] | Aminopyridine |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[7][8] | Sulfonyl Fluoride (via hydrolysis) |

| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[7][8] | Sulfonyl Fluoride |

| Specific Target Organ Toxicity | May cause respiratory irritation and potential damage to the central nervous system through repeated exposure.[1][2][4] | Both |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, a multi-layered approach to exposure control is mandatory. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood : All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12]

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

-

Safety Equipment : An eyewash station and safety shower must be immediately accessible in the work area.[13][14]

Personal Protective Equipment (PPE)

The selection of PPE must account for both the acute toxicity of the aminopyridine and the corrosive nature of the sulfonyl fluoride.

| PPE Category | Specification and Rationale |

| Hand Protection | Double-gloving with chemically resistant gloves is required. A recommended combination is a lighter nitrile glove as the inner layer and a heavier-duty glove (e.g., butyl rubber or laminate) as the outer layer. Always inspect gloves for integrity before use.[15] |

| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[16] A full-face shield must be worn over the goggles whenever there is a risk of splashes, such as when handling solutions or during reaction workup.[11][16] |

| Body Protection | A flame-resistant (FR) lab coat should be worn and kept fully fastened.[17] For larger-scale operations or when there is a significant splash risk, a chemically resistant apron or suit is recommended. Do not wear synthetic clothing like polyester or nylon.[17] |

| Foot Protection | Closed-toe, chemically resistant shoes that cover the entire foot are required. Disposable overshoes can provide an additional layer of protection.[15] |

| Respiratory Protection | For most fume hood operations, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., combination for organic vapors and acid gases) must be used.[16][18] |

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols during handling, storage, and disposal is critical to mitigate the risks associated with this compound.

Safe Handling Workflow

The following diagram outlines the critical steps and safety checks for handling this reagent.

Caption: Workflow for the safe handling of this compound.

Storage Requirements

-

Container : Store in the original, tightly sealed container.[4][10]

-

Location : Store in a locked, cool, dry, and well-ventilated area away from incompatible materials.[8][10] A refrigerator or cold room designated for reactive chemicals is often suitable.

-

Incompatibilities : Keep away from strong acids, strong oxidizing agents, and moisture.[9][19]

-

Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[8]

Waste Disposal

-

Segregation : All waste containing this compound, including contaminated consumables (gloves, pipette tips), neat material, and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

-

Classification : The waste should be classified as acutely toxic and potentially corrosive halogenated organic waste.

-

Procedure : Do not attempt to neutralize the waste in the lab unless you have a validated and approved institutional procedure. Follow all local, state, and federal regulations for chemical waste disposal.[8][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 4: Emergency Procedures

Immediate and correct response to an emergency is crucial. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow

Sources

- 1. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cn.haihangindustry.com [cn.haihangindustry.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. nj.gov [nj.gov]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]

- 18. epa.gov [epa.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: Precision SuFEx Engineering using 3-Aminopyridine-2-sulfonyl Fluoride

Topic: Using 3-Aminopyridine-2-sulfonyl fluoride in click chemistry Content Type: Application Note & Protocol Guide

Executive Summary

This guide details the application of This compound (3-APSF) as a high-performance bifunctional linker in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional benzene-based sulfonyl fluorides, the pyridine core of 3-APSF introduces a unique electronic environment—specifically the electron-withdrawing nitrogen at the ortho position relative to the sulfonyl group—which significantly enhances the electrophilicity of the sulfur(VI) center while maintaining hydrolytic stability.

This note provides validated protocols for utilizing 3-APSF as a "SuFEx Hub," enabling the modular construction of covalent drugs, activity-based probes (ABPs), and functionalized polymers.

Technical Background & Mechanism

The "Goldilocks" Electrophile

SuFEx, termed the "next generation of click chemistry" by Sharpless et al., relies on the unique stability-reactivity balance of the S(VI)-F bond.[1][2] Sulfonyl fluorides are resistant to reduction and hydrolysis (stable in plasma and aqueous buffer) but react exclusively with nucleophiles (amines, phenols, silyl ethers) under specific activation conditions (catalysis or protein microenvironment).

Why this compound?

-

Electronic Activation: The pyridine nitrogen withdraws electron density from the ring, making the sulfonyl fluoride at the C2 position more electrophilic than its phenyl analogs (e.g., 3-aminobenzenesulfonyl fluoride). This allows for faster click reactions or reactivity with weaker nucleophiles (e.g., tyrosine/serine in proteins).[3]

-

Bifunctionality:

Mechanistic Pathway

The workflow involves a two-stage assembly.[6][7] First, the amine is reacted to attach a ligand (drug/fluorophore). Second, the resulting probe utilizes the

Figure 1: The sequential assembly logic of 3-APSF. The amine is derivatized first, preserving the SO2F warhead for the final click event.

Experimental Protocols

Protocol A: Derivatization of the Amine (Payload Attachment)

Objective: To attach a carboxylic acid-containing drug or fluorophore to 3-APSF without hydrolyzing the sulfonyl fluoride.

Reagents:

-

This compound (1.0 equiv)

-

Carboxylic Acid Payload (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Procedure:

-

Activation: Dissolve the Carboxylic Acid payload and DIPEA in anhydrous DMF. Add HATU and stir for 5 minutes at room temperature (RT) to form the activated ester.

-

Coupling: Add 3-APSF to the reaction mixture.

-

Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[7]

-

Quality Check: The LC-MS should show the mass of [Product + H]+. Ensure the characteristic loss of HF is not observed (which would indicate hydrolysis).

-

-

Workup: Dilute with EtOAc, wash with saturated

(2x) and Brine (1x). Dry over -

Purification: Flash chromatography.

-

Note: Avoid nucleophilic solvents (MeOH) in the mobile phase if the column is run under basic conditions, although

is generally stable.

-

Protocol B: SuFEx Click Reaction (Protein Labeling)

Objective: To covalently label a target protein using the functionalized 3-APSF probe.

Reagents:

-

Target Protein (

in PBS, pH 7.4) -

3-APSF Probe (from Protocol A,

) -

(Optional) Catalyst: 1% DMSO (for solubility).

Procedure:

-

Preparation: Dilute the 3-APSF probe from a DMSO stock into the protein solution. Final DMSO concentration should be

. -

Incubation: Incubate at

for 1–4 hours. -

Quenching: Add 4x SDS-PAGE loading buffer (containing

-mercaptoethanol) and boil for 5 minutes.-

Validation: The covalent bond is stable to boiling and reducing conditions.

-

-

Analysis: Perform SDS-PAGE followed by Western Blot (if biotinylated) or In-Gel Fluorescence (if fluorescent).

Comparative Data: Pyridine vs. Benzene Scaffolds

The following table highlights why 3-APSF is preferred over 3-aminobenzenesulfonyl fluoride for applications requiring higher reactivity or specific solubility profiles.

| Feature | 3-Aminobenzenesulfonyl Fluoride | This compound (3-APSF) | Implication |

| Electrophilicity | Moderate | High | 3-APSF reacts faster and captures lower-nucleophilicity targets due to the electron-deficient pyridine ring. |

| Water Solubility | Low | Moderate | Pyridine nitrogen can accept H-bonds, improving solubility in biological buffers. |

| Stability (pH 7.4) | High ( | High ( | Both are stable enough for biological probing; 3-APSF does not sacrifice stability for reactivity. |

| Metabolic Liability | Standard P450 oxidation | Potential N-oxidation | Pyridine ring offers different metabolic soft spots, useful for diversifying PK properties in drug discovery. |

Critical Troubleshooting & Safety

-

Hydrolysis Risk: While stable, avoid storing 3-APSF in wet DMSO for prolonged periods. Always prepare fresh stocks or store frozen in anhydrous DMSO.

-

Off-Target Reactivity: Due to the higher reactivity of the pyridine-2-sulfonyl fluoride, control experiments with a "dummy" probe (lacking the binding ligand) are essential to distinguish specific binding from non-specific labeling.

-

Safety: Sulfonyl fluorides are covalent inhibitors of serine proteases (like PMSF). Handle with gloves and avoid inhalation.

References

-

Sharpless, K. B., et al. (2014).[1][2][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS). Link

-

Cornella, J., et al. (2020).[6][8] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[6] Link[8]

-

Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. pnas.org [pnas.org]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. d-nb.info [d-nb.info]

Navigating the Covalent Landscape: Application and Protocols for 3-Aminopyridine-2-sulfonyl Fluoride in Protein Labeling

Senior Application Scientist Note: Extensive investigation of the scientific literature and chemical supplier databases indicates that 3-Aminopyridine-2-sulfonyl fluoride (3A-2S-F) is not a currently documented or commercially available reagent for protein labeling. The following guide has been expertly curated to address the core scientific interest in sulfonyl fluoride-based covalent probes by focusing on a well-established and functionally analogous class of reagents: Aryl Sulfonyl Fluorides, with a special focus on kinase-targeted probes. This document will provide the in-depth technical details, protocols, and mechanistic insights applicable to this validated class of reagents, thereby serving the intended audience of researchers, scientists, and drug development professionals.

Introduction: The Rise of "Beyond Cysteine" Covalent Probes

Covalent protein modification has become an indispensable tool in chemical biology and drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to probe complex biological systems. While traditional covalent strategies have heavily focused on the nucleophilic cysteine residue, the relatively low abundance of cysteines in protein binding sites has spurred the development of electrophiles that can target other nucleophilic amino acids.

Sulfonyl fluorides (SFs) have emerged as a premier class of "privileged" electrophiles for this purpose.[1] Unlike more aggressive sulfonyl chlorides, the sulfonyl fluoride moiety exhibits a "Goldilocks" reactivity: stable enough to be biocompatible and resist hydrolysis, yet reactive enough to form covalent bonds with a range of nucleophilic residues within the specific microenvironment of a protein binding pocket.[2] This context-dependent reactivity is the cornerstone of the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm.[1]

Aryl sulfonyl fluorides can covalently modify a variety of amino acid residues, including:

-

Tyrosine: The phenolic hydroxyl group is a primary target.

-

Lysine: The ε-amino group can be targeted.[3]

-

Serine and Threonine: The hydroxyl side chains are also potential nucleophiles.

-

Histidine: The imidazole side chain can be modified.[4]

The 3-aminopyridine scaffold, while not documented in the specific context of 3A-2S-F, is a well-known "hinge-binding" motif in many kinase inhibitors. This suggests that a hypothetical 3A-2S-F probe would likely be intended for kinase-targeted applications, where the aminopyridine moiety directs the sulfonyl fluoride "warhead" to the ATP-binding site.

The Mechanism of Covalent Modification: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent labeling of a protein by an arylsulfonyl fluoride probe proceeds through the SuFEx mechanism. This is not a simple nucleophilic substitution but rather a "proximity-induced" reaction. The initial, reversible binding of the probe to the target protein is critical. This binding event positions the sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue in the binding pocket. The local protein microenvironment then facilitates the displacement of the fluoride ion, leading to the formation of a stable covalent sulfonamide or sulfonate ester bond.

Caption: The two-step mechanism of covalent protein labeling by an arylsulfonyl fluoride probe.

Applications in Chemical Biology and Drug Discovery

Aryl sulfonyl fluoride probes are versatile tools with a wide range of applications:

-

Activity-Based Protein Profiling (ABPP): These probes can be used to map the functional state of enzyme families in complex proteomes.

-

Covalent Inhibitor Development: The sulfonyl fluoride warhead can be incorporated into known ligand scaffolds to create potent and selective covalent inhibitors.[5]

-

Target Identification and Validation: Chemoproteomic approaches using clickable arylsulfonyl fluoride probes can identify the protein targets of small molecules.

-

Mapping Ligandable Pockets: The broad reactivity of sulfonyl fluorides allows for the discovery of novel, previously "undrugged" binding sites on proteins.

Experimental Protocols

The following protocols provide a general framework for the use of arylsulfonyl fluoride probes in protein labeling experiments. Note: These are starting points and may require optimization for specific proteins and probes.

General Protocol for In Vitro Protein Labeling

This protocol is suitable for confirming the covalent modification of a purified protein by an arylsulfonyl fluoride probe.

Materials:

-

Purified target protein

-

Arylsulfonyl fluoride probe (e.g., a kinase-targeted probe)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

-

DMSO (for dissolving the probe)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE materials

-

Mass spectrometer (for confirming covalent modification)

Procedure:

-

Protein Preparation: Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-5 µM).

-

Probe Preparation: Prepare a stock solution of the arylsulfonyl fluoride probe in DMSO (e.g., 10 mM).

-

Labeling Reaction: Add the probe to the protein solution to achieve the desired final concentration (e.g., a 1:1 to 10:1 molar ratio of probe to protein). Include a DMSO-only control.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal incubation time.

-

Quenching: (Optional) Stop the reaction by adding a quenching solution.

-

Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein.

-

Analysis by Mass Spectrometry: Confirm covalent modification by intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the probe (minus the fluorine atom) should be observed.

Protocol for Chemoproteomic Profiling in Cell Lysate

This protocol outlines a typical workflow for identifying the targets of a clickable arylsulfonyl fluoride probe in a cellular context.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Clickable arylsulfonyl fluoride probe (containing an alkyne or azide handle)

-

BCA protein assay kit

-

Click chemistry reagents (e.g., copper sulfate, a reducing agent like sodium ascorbate, and a fluorescently tagged or biotinylated azide or alkyne)

-

SDS-PAGE materials

-

In-gel fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

-

Cell Culture and Lysis: Culture cells to the desired confluency and harvest. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Lysate Labeling: Treat the lysate (e.g., 1 mg/mL protein) with the clickable probe (e.g., 1-10 µM) for 1-2 hours at room temperature. Include a DMSO control.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the probe-labeled proteins.

-

Analysis:

-

Fluorescence: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

-

Biotin: Analyze by western blot using a streptavidin-HRP conjugate.

-

-

Target Identification (for biotinylated probes):

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Digest the enriched proteins on-bead with trypsin.

-

Identify the proteins by LC-MS/MS.

-

Caption: A typical workflow for chemoproteomic profiling using a clickable arylsulfonyl fluoride probe.

Quantitative Data Summary

The following table summarizes typical experimental parameters for protein labeling with arylsulfonyl fluoride probes. These values are illustrative and should be optimized for each specific system.

| Parameter | In Vitro Labeling | Cell Lysate Profiling |

| Protein Concentration | 1-10 µM | 1-5 mg/mL |

| Probe Concentration | 1-50 µM | 0.1-20 µM |

| Incubation Time | 30 min - 4 hours | 30 min - 2 hours |

| Incubation Temperature | 4°C, RT, or 37°C | 4°C or RT |

| pH | 7.0 - 8.5 | 7.0 - 8.0 |

Troubleshooting and Considerations

-

Probe Solubility: Arylsulfonyl fluoride probes are often hydrophobic. Ensure complete dissolution in DMSO before adding to aqueous buffers to avoid precipitation.

-

Non-specific Labeling: At high concentrations or long incubation times, non-specific labeling can occur. Optimize these parameters to maximize specific labeling.

-

Confirmation of Covalent Modification: Always confirm covalent modification by mass spectrometry.

-

Safety: Handle all chemical reagents with appropriate personal protective equipment in a well-ventilated area.

Conclusion

Aryl sulfonyl fluorides are powerful and versatile tools for the covalent modification of proteins. Their unique reactivity profile, which extends beyond cysteine to other nucleophilic amino acids, has significantly expanded the landscape of covalent chemical biology. While this compound itself is not an established reagent, the principles and protocols outlined here for well-characterized arylsulfonyl fluoride probes provide a solid foundation for researchers to explore this exciting area of chemical biology and drug discovery.

References

-

Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

-

Am Ende, C. W., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(7), 1275-1282. [Link]

-

Wolan, D. W., & Sharpless, K. B. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2139–2151. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

-

Kelly, J. W., et al. (2015). A Proximity-Driven Covalent Reaction for Selective Protein Modification. Journal of the American Chemical Society, 137(15), 4984–4987. [Link]

-

Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(7), 1275-1282. [Link]

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

-

Parker, C. G., et al. (2017). A chemical proteomics platform to identify covalent protein-ligand interactions. Nature Chemical Biology, 13(3), 268–275. [Link]

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyridine-2-sulfonyl fluoride (3-APSF)

Introduction: The "Stable" Warhead Paradox

Welcome. If you are working with 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) , you are likely engaging in Sulfur-Fluoride Exchange (SuFEx) chemistry or developing covalent inhibitors.

The Central Challenge: While sulfonyl fluorides are famously touted as "water-stable" alternatives to sulfonyl chlorides, 3-APSF presents a unique dual-threat:

-

The 2-Pyridyl Effect: Sulfonyl groups at the 2-position of pyridine are electronically destabilized compared to the 3- or 4-positions. While the fluoride is more robust than the chloride, it is still prone to hydrolysis or

extrusion under forcing conditions. -

Amphoteric Interference: The C3-amino group and the pyridine nitrogen create a basic motif that interacts strongly with acidic stationary phases (silica), leading to severe tailing and yield loss during chromatography.

This guide moves beyond standard protocols to address these specific structural liabilities.

Part 1: Purification Decision Matrix

Before choosing a method, assess your crude purity. Do not default to flash chromatography if crystallization is viable.

Caption: Logical workflow for selecting the purification method based on crude profile. Recrystallization is prioritized to minimize silica-induced decomposition.

Part 2: Troubleshooting & FAQs

Issue 1: "My compound streaks/tails on the column and yield is low."

Diagnosis: Silica gel is acidic (

-

Protocol: Pre-treat your silica column with 1% Triethylamine (Et3N) in your non-polar solvent (e.g., Hexanes) before loading.

-

Eluent: Use a gradient of DCM / MeOH (98:2 to 90:10) containing 0.5% Et3N .

-

Alternative: Use Neutral Alumina instead of silica. It is far gentler on basic sulfonyl fluorides and prevents the acid-catalyzed hydrolysis of the S-F bond.

Issue 2: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Hydrolysis. The sulfonyl fluoride (

-

Prevention: Never use aqueous basic workups (e.g., NaOH washes) for extended periods. While S-F is stable to water, it is not stable to hydroxide at high concentrations.

-

Recovery: Sulfonic acids are highly polar. You can try to re-fluorinate the crude mixture using Et3N·3HF or Selectfluor , but it is often more efficient to discard the baseline fraction.

Issue 3: "The solid turns yellow/brown upon storage."

Diagnosis: Oxidation of the amine or intermolecular polymerization. The Fix:

-

Store as the HCl salt if possible (requires careful preparation: treat with anhydrous HCl in dioxane, filter immediately). The protonated amine is electron-withdrawing, which actually stabilizes the sulfonyl fluoride against hydrolysis, though it deactivates it for SuFEx.

-

Store under Argon at -20°C.

Part 3: Validated Purification Protocols

Method A: Recrystallization (The Gold Standard)

Best for: Removing trace precursors (sulfonyl chlorides) and inorganic salts.

| Parameter | Specification |

| Primary Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) |

| Anti-Solvent | n-Heptane or Hexanes |

| Temperature | Dissolve at 40°C (Do not boil; risk of |

Step-by-Step:

-

Dissolve crude 3-APSF in the minimum amount of warm EtOAc (approx. 35-40°C).

-

Filter while warm to remove insoluble inorganic salts (e.g., KHF2 residues).

-

Slowly add n-Heptane dropwise until persistent cloudiness appears.

-

Add 1-2 drops of EtOAc to clear the solution.

-

Allow to stand at Room Temp for 1 hour, then move to -20°C freezer overnight.

-

Filter crystals and wash with cold Heptane.

Method B: Buffered Flash Chromatography

Best for: Complex mixtures or oil residues.

Reagents:

-

Silica Gel (40-63 µm)

-

Triethylamine (Et3N)[1]

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Protocol:

-

Slurry Pack: Prepare silica slurry in DCM containing 1% Et3N . Pour into column.

-

Flush: Run 2 column volumes of DCM + 1% Et3N to neutralize acidic sites.

-

Load: Dissolve sample in minimal DCM (avoid DMF/DMSO loading if possible).

-

Elute: Run gradient:

-

0-5 min: 100% DCM (+ 0.5% Et3N)

-

5-20 min: 0%

5% MeOH in DCM (+ 0.5% Et3N)

-

-

Monitor: 3-APSF usually elutes early compared to the sulfonic acid.

-

Evaporate: Rotovap at < 40°C . High heat can degrade the sulfonamide if traces of base remain.

Part 4: Quality Control (Self-Validation)

Before proceeding to your biological assay or click reaction, validate the integrity of the "Warhead" (S-F bond).

-

19F NMR (Critical):

-

Look for a singlet (or doublet if coupling to H) around +64 to +66 ppm (relative to CFCl3).

-

Warning Sign: A shift toward -120 ppm or disappearance indicates hydrolysis (fluoride ion release) or loss of the group.

-

-

LC-MS:

-

Run in Positive Mode .

-

Note that S-F bonds can sometimes hydrolyze on the MS source. If you see the mass for

, check the NMR to confirm if it's real hydrolysis or an artifact.

-

References

-

Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on S-F stability and purification).

-

Jones, L. H., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. (Review of synthesis and handling of heteroaryl sulfonyl fluorides).

-

Cornella, J., et al. (2019). "Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. (Discusses handling of amino-substituted sulfonyl fluorides).

-

Lirias, K. U. (2022). "Synthesis of Sulfonyl Fluorides under Mechanochemical Conditions." (Highlights non-aqueous purification techniques).

Sources

Technical Support Center: 3-Aminopyridine-2-sulfonyl Fluoride Reactions

Welcome to the Technical Support Center for 3-Aminopyridine-2-sulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues related to byproduct formation, ensuring the success of your synthetic endeavors.

Introduction: The Duality of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride. This unique combination allows for a variety of synthetic transformations but also presents challenges in controlling reactivity and preventing the formation of unwanted byproducts. This guide will delve into the common side reactions and provide practical solutions to mitigate them.

FAQ 1: Hydrolysis to 3-Aminopyridine-2-sulfonic Acid

Question: I am observing a significant amount of a highly polar, water-soluble byproduct in my reaction mixture that does not correspond to my desired product. Could this be the sulfonic acid?

Answer: Yes, it is highly probable that you are observing the formation of 3-aminopyridine-2-sulfonic acid due to the hydrolysis of the sulfonyl fluoride group. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, they are not entirely inert, especially under certain conditions.[1][2][3]

Troubleshooting Guide: Hydrolysis

Root Cause Analysis:

-

Presence of Water: The most common cause is the presence of adventitious or excess water in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware.

-

Basic Conditions: While sulfonyl fluorides are relatively stable at neutral pH, their hydrolysis can be accelerated under basic conditions.[3]

-

Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrolysis.

Recommended Solutions:

| Solution | Detailed Protocol | Scientific Rationale |

| Stringent Anhydrous Conditions | 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Dry all solid reagents under high vacuum before use. | Minimizing the presence of water, a key reactant in the hydrolysis of the sulfonyl fluoride, will significantly reduce the formation of the corresponding sulfonic acid. |

| Control of pH | 1. If a base is required, consider using a non-nucleophilic, hindered base such as 2,6-lutidine or proton sponge. 2. Alternatively, perform the reaction under neutral or slightly acidic conditions if the desired transformation allows. | Avoiding strongly basic conditions can slow down the rate of nucleophilic attack by hydroxide ions on the sulfonyl fluoride group. |

| Temperature Management | 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Consider extending the reaction time at a lower temperature instead of increasing the temperature to drive the reaction to completion. | The rate of most chemical reactions, including hydrolysis, increases with temperature. By maintaining a lower temperature, you can selectively favor the desired reaction pathway if it has a lower activation energy than hydrolysis. |

FAQ 2: Intermolecular Dimerization and Oligomerization

Question: My reaction is producing a complex mixture of higher molecular weight species, and my starting material is being consumed rapidly. What could be causing this?

Answer: You are likely observing intermolecular reactions, where one molecule of this compound reacts with another. The nucleophilic 3-amino group of one molecule can attack the electrophilic sulfonyl fluoride of another, leading to the formation of a sulfonamide dimer, and subsequently, trimers and oligomers.

Troubleshooting Guide: Dimerization and Oligomerization

Root Cause Analysis:

-

High Concentration: At higher concentrations, the probability of intermolecular collisions increases, favoring dimerization and oligomerization.

-

Presence of a Base: A base can deprotonate the amino group, increasing its nucleophilicity and accelerating the rate of intermolecular attack.

-

Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the self-reaction to occur.

Recommended Solutions:

| Solution | Detailed Protocol | Scientific Rationale |

| High Dilution Conditions | 1. Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). 2. If adding a reagent, use a syringe pump for slow addition to maintain a low instantaneous concentration of the reagent. | By increasing the volume of the solvent, you decrease the concentration of the reactant, thereby reducing the frequency of intermolecular collisions that lead to dimerization and favoring the desired intramolecular or desired intermolecular reaction with another reagent. |

| Use of a Protecting Group | 1. Protect the 3-amino group with a suitable protecting group (e.g., Boc, Cbz) before subsequent reactions involving the sulfonyl fluoride. 2. The protecting group can be removed in a later step. | Protecting the nucleophilic amino group prevents it from reacting with the electrophilic sulfonyl fluoride of another molecule, thus completely inhibiting the dimerization pathway. |

| Catalyst Selection | 1. For reactions with external nucleophiles, consider using a catalyst that selectively activates the sulfonyl fluoride without significantly increasing the nucleophilicity of the 3-amino group. Lewis acids like Ca(NTf₂)₂ have been reported for this purpose. | A suitable catalyst can lower the activation energy for the desired reaction, allowing it to proceed under milder conditions where the uncatalyzed self-reaction is slow. |

FAQ 3: Intramolecular Cyclization to Pyridothiazine-1,1-dioxide

Question: I have isolated a byproduct with a mass that is consistent with the loss of HF from my starting material. Is this an intramolecular cyclization product?

Answer: Yes, this is a strong indication of intramolecular cyclization. In the presence of a base or upon heating, the 3-amino group can attack the adjacent sulfonyl fluoride, leading to the formation of a fused heterocyclic system, a pyridothiazine-1,1-dioxide, with the elimination of hydrogen fluoride. The formation of similar pyridothiazine structures has been documented in the literature.[4][5][6]

Troubleshooting Guide: Intramolecular Cyclization

Root Cause Analysis:

-

Basic Conditions: A base will deprotonate the amino group, making it a more potent intramolecular nucleophile.

-

High Temperatures: Thermal energy can promote the cyclization reaction.

-

Solvent Effects: The choice of solvent can influence the rate of cyclization. Polar aprotic solvents may facilitate this reaction.

Recommended Solutions:

| Solution | Detailed Protocol | Scientific Rationale |

| Avoid Strong Bases | 1. If a base is necessary, use a stoichiometric amount of a weak, non-nucleophilic base. 2. Alternatively, consider running the reaction under neutral or slightly acidic conditions if compatible with your desired transformation. | Minimizing the concentration of the deprotonated, highly nucleophilic amine will disfavor the intramolecular cyclization pathway. |

| Low-Temperature Reactions | 1. Conduct the reaction at or below room temperature. 2. If the reaction is sluggish, consider longer reaction times at a lower temperature rather than increasing the heat. | The intramolecular cyclization likely has a significant activation energy barrier. Performing the reaction at a lower temperature can help to suppress this unwanted side reaction. |

| Protect the Amino Group | 1. Temporarily protect the 3-amino group with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in intramolecular reactions. | A protected amino group is no longer nucleophilic and cannot participate in the intramolecular cyclization reaction. |

Visualization of Potential Byproduct Pathways

Caption: Potential byproduct pathways of this compound.

Analytical Strategies for Byproduct Identification

A crucial step in troubleshooting is the accurate identification of byproducts. Here are some recommended analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying products and byproducts in a reaction mixture.[7][8][9][10][11][12]

-

Expected Observations:

-

3-Aminopyridine-2-sulfonic Acid: Look for a mass corresponding to [M-F+OH]. This compound will likely have a much shorter retention time on a reverse-phase column due to its high polarity.

-

Sulfonamide Dimer: Expect a mass corresponding to [2M-HF].

-

Pyridothiazine-1,1-dioxide: Look for a mass corresponding to [M-HF].

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the progress of the reaction and quantify the formation of byproducts relative to the desired product.[7][15][16][17][18]

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting byproduct formation.

References

- BenchChem. (2025).

- Slideshare. (n.d.). Analysis of sulfonamides.

- Gloc, M., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 21(23), 9122.

- BenchChem. (2025).

- CCS Chemistry. (2023).

- ACS Publications. (2011).

- Royal Society of Chemistry. (2025). Sulfur fluoride exchange with carbon pronucleophiles.

- SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.

- Food Safety and Inspection Service. (2009).

- PubMed. (2023).

- PMC. (2019).

- Nature Reviews Chemistry. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.

- BenchChem. (2025).

- MDPI. (2023).

- PMC. (2026). A General Amino–(Hetero)arylation of Simple Olefins with (Hetero)aryl Sulfonamides Enabled by an N-Triazinyl Group.

- Enlighten Theses. (2017). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors.

- ResearchGate. (2025).

- BenchChem. (2025).

- Springer. (2016).

- MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides.

- PMC. (n.d.).

- Organic Chemistry Portal. (2024).

- Royal Society of Chemistry. (2023). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides.

- PubMed. (2020).

- ACS Publications. (n.d.).